Sigma-2 receptor antagonist 1

Overview

Description

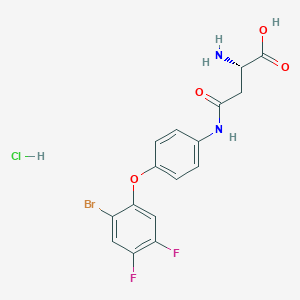

Sigma-2 receptor antagonist 1, also known as CT01344, is a cell-permeable, benzyl amine compound . It can cross the blood-brain barrier and act as a selective antagonist of Sigma-2/progesterone receptor membrane component 1 (PGRMC1) receptor . It has been shown to competitively displace selective radioligand (3H-DTG) from homogenates of human B cell lines .

Synthesis Analysis

While specific synthesis details for this compound were not found, there are studies on the synthesis of related sigma-1 receptor antagonists . These studies involve the development of new series of compounds evaluated in vitro in sigma-1 and sigma-2 receptor-binding assays.

Molecular Structure Analysis

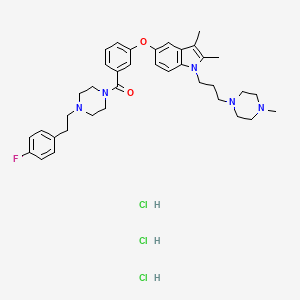

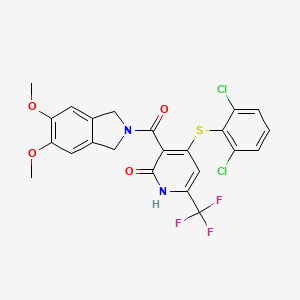

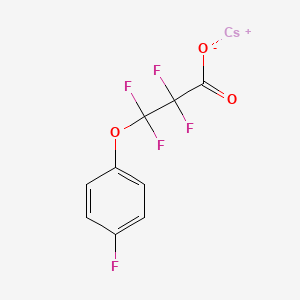

The molecular formula of this compound is C24H33NO4S . The exact mass and monoisotopic mass are 431.21302971 g/mol . The structure of the sigma-1 receptor has been reported, which exists as a trimer with one single transmembrane topology for each protomer .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, there are studies indicating that sigma-2 ligands, including antagonists, have been used for targeting σ2 receptors .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 431.6 g/mol . It has a computed XLogP3-AA of 4.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 7 and a topological polar surface area of 75.2 Ų .

Scientific Research Applications

Pain Management : Sigma-1 receptor (σ1R) antagonists exhibit antinociceptive effects and could be valuable in pain management. They regulate intracellular signaling involved in the transduction of noxious stimuli and sensitization phenomena associated with chronic pain states (Vela, Merlos, & Almansa, 2015).

Cancer Treatment : Sigma-2 receptor agonists can induce apoptosis in drug-resistant cancer cells, enhance the potency of DNA-damaging agents, and down-regulate the expression of p-glycoprotein mRNA. Thus, they hold potential in treating drug-resistant cancers (Bowen, 2000).

Neuroprotection and Neuropathic Pain : Sigma receptor antagonists, like CM-304 and AZ-66, have shown promise in reducing allodynia in neuropathic pain models without significant side effects, supporting their use in treating chronic pain (Cirino et al., 2019).

Antipsychotic Activity : Sigma receptor antagonists may have antipsychotic activity without the motor side effects typical of neuroleptics. NE-100, a novel sigma receptor ligand, has shown potential in this regard (Okuyama et al., 1993).

Cancer Imaging and Therapeutics : Sigma-2 receptors, highly expressed in proliferating cells and nerve cells, are ideal molecular targets for imaging and therapeutic development for cancer, Alzheimer's disease, schizophrenia, and traumatic brain injury (Chen et al., 2020).

Novel Signaling Pathway to Apoptosis : Sigma-2 receptors may have a role in a novel signaling pathway to apoptosis, involved in the regulation of cell proliferation and viability. This presents opportunities for developing therapeutics in the management of cancer and neurodegenerative disorders (van Waarde et al., 2010).

Behavioral Effects of Cocaine : Sigma receptors are involved in the actions of cocaine, and sigma receptor antagonists can attenuate cocaine-induced convulsions, lethality, and locomotor effects, suggesting their potential in treating cocaine addiction and overdose (Matsumoto et al., 2002).

Neuropsychiatric Disorders : Sigma-1 receptor ligands are suggested to be potentially useful in treating neuropsychiatric disorders due to their modulatory role in higher-ordered brain functions, such as learning, memory, cognition, and mood (Hayashi & Su, 2004).

Mechanism of Action

Sigma-2 receptor antagonist 1 regulates cell functions via its co-receptor progesterone receptor membrane component 1 (PGRMC1), and through other protein–protein interactions . It modulates key pathways involved in age-related diseases including autophagy, trafficking, oxidative stress, and amyloid-β and α-synuclein toxicity .

Properties

IUPAC Name |

4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQAPFMBJFZOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802632-22-9 | |

| Record name | CT-1812 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-1812 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione](/img/structure/B8086981.png)